(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride
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Overview
Description
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is a chemical compound with a complex structure that includes a chloro-substituted indole ring and a carboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of an indole derivative, followed by the introduction of the carboximidoyl chloride group under controlled conditions. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole compounds.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique chemical structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride include other chloro-substituted indole derivatives and carboximidoyl chloride compounds. Examples include:
- 6-Chloro-1H-indole-3-carboximidoyl chloride
- 6-Chloro-N-hydroxy-1H-indole-2-carboximidoyl chloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the N-hydroxy group. This unique combination of functional groups gives the compound distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3Z)-6-chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVFUKUVTFUEMC-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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